2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine
Description
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a pyridine derivative featuring a chlorine atom at position 2, a methyl group at position 3, and a 1-propylpiperidin-2-yl moiety at position 4.
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-3-7-17-8-5-4-6-13(17)12-9-11(2)14(15)16-10-12/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
ZNHOHOOQWOUIOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCCC1C2=CN=C(C(=C2)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methylpyridine with 1-propylpiperidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chloro group at the second position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, and in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with pyridine derivatives reported in the evidence, differing primarily in the nature and position of substituents (Table 1). Key analogs include:
- 2-Chloro-5-(4-substituted phenyl)pyridines: These feature chloro and aryl substituents (e.g., nitro, bromo, methoxy) at positions 2 and 5, respectively.
- 6-Bromo-2,3-dichloropyridine (CAS 1033820-08-4) : Contains bromo and chloro groups, emphasizing halogen-driven reactivity differences compared to the methyl and piperidinyl groups in the target compound .
- tert-Butyl 3-cyano-5-methoxypyridin-4-ylcarbamate (MFCD11857691): Demonstrates how electron-withdrawing groups (cyano, methoxy) alter electronic properties versus the electron-donating methyl and piperidinyl groups .
Table 1: Substituent Comparison of Pyridine Derivatives
*Estimated based on analogs.
Physicochemical Properties
- Melting Points : Derivatives with nitro groups (e.g., Q13, 259–261°C) exhibit lower melting points compared to methyl-substituted analogs (Q12, 288–292°C), likely due to reduced crystallinity from polar nitro groups . The target compound’s piperidinyl group may further lower melting points by introducing steric hindrance.
- Spectral Data: IR Spectroscopy: The target compound’s piperidinyl N-H and C-N stretches (~3350–3470 cm⁻¹) would overlap with amino-substituted analogs (e.g., Q13: 3468–3385 cm⁻¹) . ¹H NMR: The piperidinyl protons (δ 1.75–2.40 ppm, m) and methyl groups (δ 0.82–2.15 ppm) would resemble those in Q13, while aromatic protons (δ 7.19–7.78 ppm) align with other chloro-pyridines .
Biological Activity
2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is a synthetic organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by a chloro group and a propylpiperidine substituent, suggests potential biological activities that warrant investigation, particularly in medicinal chemistry and neuropharmacology.
The molecular formula of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine is with a molecular weight of 252.78 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research into its pharmacological potential.
Research indicates that compounds with structural similarities to 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine may interact with neurotransmitter receptors and enzymes involved in neurological processes. Such interactions could potentially influence pathways related to cognition, mood regulation, and neurodegenerative diseases. Specifically, its activity against certain neurodegenerative conditions has been suggested due to its structural resemblance to known pharmacophores .
Binding Affinity Studies
Interaction studies have focused on the binding affinities of this compound to various receptors. Preliminary data suggest that it may exhibit significant activity against targets implicated in psychiatric disorders. However, detailed biochemical assays are necessary to elucidate the specific mechanisms and pathways involved.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-4-(1-piperidin-2-yl)pyridine | Chloro group at position 2; piperidinyl substituent | Lacks propyl chain; different position of piperidinyl group |
| 3-(1-methylpiperidin-2-yl)pyridine | Methyl instead of propyl on piperidine | Different alkyl substituent; may exhibit different properties |
| 4-(1-propylpiperidin-2-yl)pyridine | Propyl piperidine at position 4 | Different positioning affects reactivity |
This table highlights how the specific combination of functional groups in 2-Chloro-3-methyl-5-(1-propylpiperidin-2-yl)pyridine may confer distinct biological activities not observed in its analogs.
Example Study: Anticancer Potential
A study examining diarylamine inhibitors highlighted the importance of potassium channels in cancer progression. Although not directly involving our compound, it illustrates the relevance of structural analogs in targeting similar pathways. The findings suggest that specific modifications can enhance selectivity and potency against cancer cell lines expressing particular ion channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
